1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine

CAS No.: 1704067-28-6

Cat. No.: VC2597438

Molecular Formula: C11H13BrF2N2

Molecular Weight: 291.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704067-28-6 |

|---|---|

| Molecular Formula | C11H13BrF2N2 |

| Molecular Weight | 291.13 g/mol |

| IUPAC Name | 1-(5-bromo-2,3-difluorophenyl)-4-methylpiperazine |

| Standard InChI | InChI=1S/C11H13BrF2N2/c1-15-2-4-16(5-3-15)10-7-8(12)6-9(13)11(10)14/h6-7H,2-5H2,1H3 |

| Standard InChI Key | ADVHZFNASDZLHB-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=C(C(=CC(=C2)Br)F)F |

| Canonical SMILES | CN1CCN(CC1)C2=C(C(=CC(=C2)Br)F)F |

Introduction

Chemical Structure and Properties

Structural Identification

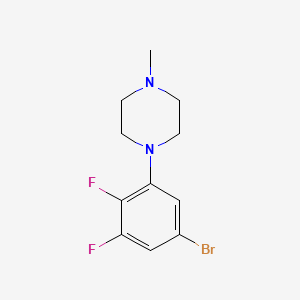

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine consists of a halogenated aromatic ring connected to a methylpiperazine group. The molecular formula is C11H13BrF2N2, with a molecular weight of 291.14 g/mol . The compound is identified by CAS number 1704067-28-6 and MDL number MFCD28400273 . The structure features a bromine atom at the 5-position and fluorine atoms at the 2,3-positions of the phenyl ring, connected to the nitrogen atom of the piperazine ring, with a methyl group attached to the opposite nitrogen of the piperazine.

The SMILES notation for this compound is CN1CCN(C2=CC(Br)=CC(F)=C2F)CC1, providing a string representation of its molecular structure . This structural information is essential for understanding the compound's potential interactions with biological targets and its physicochemical behavior.

Physical and Chemical Properties

The physical and chemical properties of 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine are primarily determined by its structural features. The following table summarizes the key identifying information and properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C11H13BrF2N2 |

| Molecular Weight | 291.14 g/mol |

| CAS Number | 1704067-28-6 |

| MDL Number | MFCD28400273 |

| IUPAC Name | 1-(5-bromo-2,3-difluorophenyl)-4-methylpiperazine |

| SMILES | CN1CCN(C2=CC(Br)=CC(F)=C2F)CC1 |

| Standard Purity | 95% |

The presence of halogen atoms (bromine and fluorine) on the phenyl ring significantly influences the compound's lipophilicity, which is an important consideration for drug design as it affects membrane permeability and bioavailability. The piperazine component, being a basic heterocycle, contributes to the compound's water solubility and provides sites for hydrogen bonding interactions with potential biological targets.

Synthesis Methods

Reaction Monitoring and Purification

During the synthesis of piperazine derivatives like 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine, analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are typically employed to monitor reaction progress and assess product purity. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential analytical tools.

Structural Analogs and Structure-Activity Relationships

Comparative Analysis of Structural Analogs

Several structural analogs of 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine have been reported in the literature, each with subtle differences that can significantly impact their biological activities and physicochemical properties. The following table compares the key properties of 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine with some of its structural analogs:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine | 1704067-28-6 | C11H13BrF2N2 | 291.14 |

| 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine | 1704096-45-6 | C11H13BrF2N2 | 291.13 |

| 1-(4-Bromo-phenyl)-4-methyl-piperazine | 130307-08-3 | C11H15BrN2 | 255.15 |

| 1-(5-bromo-2-fluorobenzoyl)-4-methylpiperazine | - | C12H14BrFN2O | 301.03 (as [M+H]+) |

| Structural Feature | Potential Binding Mechanism | Biological Significance |

|---|---|---|

| Bromine at 5-position | Hydrophobic interactions, halogen bonding | Enhanced binding affinity to hydrophobic pockets |

| Fluorine atoms at 2,3-positions | Hydrogen bond acceptors, enhanced lipophilicity | Improved metabolic stability, membrane permeability |

| Piperazine ring | Hydrogen bond donor/acceptor, ionic interactions | Target selectivity, improved solubility |

| Methyl group on piperazine | Hydrophobic interactions | Fine-tuning of receptor binding |

Research Applications

Medicinal Chemistry Applications

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine serves as a valuable building block in medicinal chemistry for the development of more complex bioactive molecules. Its well-defined structure, with specific substitution patterns, makes it useful for structure-activity relationship studies in drug discovery programs.

Researchers may use this compound as:

-

A starting material for the synthesis of more complex drug candidates

-

A chemical probe for studying specific biological pathways or targets

-

A reference compound for developing and validating analytical methods

Synthetic Applications

Beyond its potential biological applications, 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine has utility in organic synthesis. The presence of the bromine atom provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, enabling the creation of more complex molecular structures.

This compound could serve as an intermediate in the synthesis of compound libraries for high-throughput screening in drug discovery, where the systematic modification of the halogenated phenyl ring might generate compounds with diverse biological activities.

Future Research Directions

Several promising avenues for future research on 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine include:

-

Comprehensive biological screening against panels of enzymes, receptors, and cellular assays to identify specific targets

-

Development of optimized synthetic routes to improve yield, reduce environmental impact, and enable large-scale production

-

Quantitative structure-activity relationship (QSAR) studies to understand how structural modifications affect biological activity

-

Computational modeling of interactions with potential biological targets to guide rational design of derivatives

-

Investigation of the compound's physicochemical properties, including solubility, stability, and membrane permeability, which are important parameters for drug development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume